n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine

Catalog No.
S14138686
CAS No.
M.F
C12H19N
M. Wt
177.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine

Product Name

n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine

IUPAC Name

N-methyl-2-(2,4,5-trimethylphenyl)ethanamine

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

InChI

InChI=1S/C12H19N/c1-9-7-11(3)12(5-6-13-4)8-10(9)2/h7-8,13H,5-6H2,1-4H3

InChI Key

WOVZJQAGSRTWQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CCNC)C

n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a methyl group attached to a nitrogen atom and a 2,4,5-trimethylphenyl group. This compound belongs to the class of amines and is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. Its molecular formula is C12H17NC_{12}H_{17}N, and it features a complex arrangement that contributes to its chemical reactivity and biological activity.

. As an amine, it can undergo:

  • Alkylation: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of additional alkyl groups.
  • Acylation: This compound can react with acyl chlorides to form amides, which can be useful in synthesizing derivatives with enhanced properties.
  • Oxidation: The presence of the methyl group on the nitrogen allows for possible oxidation reactions, leading to the formation of N-oxides.

These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine exhibits significant biological activity. Research indicates that compounds with similar structures often possess antibacterial and antifungal properties. For instance, studies have shown that derivatives of trimethylphenylamines can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus . The biological activity is likely attributed to the compound's ability to interact with cellular targets due to its hydrophobic character and structural features.

The synthesis of n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine can be achieved through several methods:

  • Methylation of 2-(2,4,5-trimethylphenyl)ethan-1-amine: This involves the reaction of 2-(2,4,5-trimethylphenyl)ethan-1-amine with a methylating agent such as methyl iodide or dimethyl sulfate.
  • Reductive amination: The reaction between 2-(2,4,5-trimethylphenyl)acetaldehyde and ammonia or an amine in the presence of reducing agents can yield the desired amine.
  • Direct amination: Starting from 2-(2,4,5-trimethylphenyl)ethanol, this method involves treating the alcohol with ammonia under acidic conditions to form the corresponding amine.

These methods allow for efficient synthesis while maintaining high purity levels.

n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine has diverse applications:

  • Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical agents due to its biological activity.
  • Agricultural Chemicals: It may be utilized in developing agrochemicals that require effective antimicrobial properties.
  • Organic Synthesis: The compound acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine focus on its binding affinities and mechanisms of action against biological targets. These studies are crucial for understanding how this compound interacts with enzymes or receptors in microbial cells. For example, its interaction with bacterial cell membranes may disrupt cellular integrity and lead to antimicrobial effects .

Several compounds share structural similarities with n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(2,4-Dimethylphenyl)-ethanoneContains a ketone functional groupExhibits distinct reactivity due to carbonyl group
N,N-Diethyl-m-toluidineTwo ethyl groups on nitrogenEnhanced lipophilicity compared to n-Methyl variant
3-Amino-1-(3',4'-dimethylphenyl)-propan-1-oneAmino group on a propanone structurePotentially different biological activities

These compounds highlight the uniqueness of n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine through variations in functional groups and structural arrangements that influence their chemical behavior and biological activity.

Traditional Organic Synthesis Approaches

Traditional synthesis of n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine typically begins with 2,4,5-trimethylaniline as the primary precursor. A multi-step sequence involving acetylation, reduction, and methylation achieves the target compound. The acetylation step protects the amine group using acetic anhydride, followed by Friedel-Crafts alkylation to introduce the ethanamine side chain. Subsequent reduction of intermediate imines or ketones employs sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive amination represents another classical route. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) facilitates the direct coupling of 2,4,5-trimethylbenzaldehyde with methylamine, achieving yields exceeding 70% under optimized conditions. This method avoids harsh reducing agents and preserves acid-sensitive functional groups.

Alkylation of primary amines with halogenated precursors, such as 2-(2,4,5-trimethylphenyl)ethyl bromide, in the presence of bases like potassium carbonate (K₂CO₃) provides an alternative pathway. However, over-alkylation remains a challenge, necessitating stoichiometric control and phase-transfer catalysts.

Table 1: Comparison of Traditional Synthesis Methods

MethodStarting MaterialReagentSolventYield (%)
Reductive Amination2,4,5-TMB AldehydeNaBH(OAc)₃DCE72–78
Friedel-Crafts Alkylation2,4,5-TrimethylanilineAc₂O, AlCl₃CH₂Cl₂65
Alkylation2-(2,4,5-TMP)ethyl BrK₂CO₃, MeNH₂THF58

Green Chemistry and Sustainable Synthesis Techniques

Recent efforts prioritize solvent reduction and energy efficiency. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating. For instance, microwave irradiation at 150°C in ethanol accelerates the reductive amination step, achieving 70% yield within 15 minutes.

Solvent selection plays a critical role in sustainability. Replacements for DCE, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), offer lower toxicity and biodegradability. NaBH(OAc)₃-mediated reactions in 2-MeTHF demonstrate 68% yield, slightly lower than DCE but with improved environmental metrics.

Catalyst recycling systems, including immobilized borohydrides on silica gel, reduce reagent waste. These systems enable three consecutive reaction cycles with less than 10% efficiency loss, as demonstrated in analogous amine syntheses.

Table 2: Solvent Impact on Green Synthesis

SolventGlobal Warming Potential (kg CO₂-eq/kg)Yield (%)Reaction Time (h)
DCE5.8784
2-MeTHF1.2685
CPME0.9656

Catalytic Systems and Reaction Efficiency

NaBH(OAc)₃ outperforms traditional cyanoborohydrides (NaBH₃CN) in reductive amination due to its milder acidity requirements and reduced toxicity. Kinetic studies in DCE show complete conversion within 4 hours at room temperature, whereas NaBH₃CN requires 12 hours under similar conditions.

Acid additives enhance reaction rates. Acetic acid (AcOH) at 10 mol% increases the electrophilicity of carbonyl groups, accelerating imine formation prior to reduction. This dual catalytic effect reduces side products like gem-diamines, which commonly arise in non-catalyzed systems.

Transition metal catalysts, though less explored, show promise. Palladium nanoparticles (Pd NPs) on carbon facilitate hydrogenative amination of 2,4,5-trimethylphenyl ketones with methylamine, achieving 80% yield under 5 bar H₂ pressure. This method eliminates stoichiometric reductants but requires specialized equipment.

Table 3: Catalyst Performance Comparison

CatalystSubstrateConditionsYield (%)
NaBH(OAc)₃Aldehyde + MeNH₂DCE, RT, 4h78
Pd/CKetone + MeNH₂H₂ (5 bar), 8h80
NaBH₃CNAldehyde + MeNH₂MeOH, RT, 12h60

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

177.151749610 g/mol

Monoisotopic Mass

177.151749610 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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